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Compound of Interest

Compound Name: H-L-Tyr(2-azidoethyl)-OH

Cat. No.: B12406286 Get Quote

An In-Depth Technical Guide to Bioorthogonal Chemistry with H-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unnatural amino acid H-L-Tyr(2-
azidoethyl)-OH, its application in bioorthogonal chemistry, and detailed protocols for its use.

This powerful tool enables the site-specific modification of proteins, offering advanced

capabilities in drug development, proteomics, and molecular imaging.

Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living

systems without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi,

this field has revolutionized the study of biomolecules in their natural environment. To be

considered bioorthogonal, a reaction must involve functional groups that are abiotic, meaning

they are not naturally present in and do not cross-react with biological systems. The azide

functional group is an exemplary bioorthogonal handle because it is small, metabolically stable,

and virtually absent in most living organisms, preventing unwanted side reactions. These

reactions typically involve a two-step process: first, a biomolecule is tagged with a chemical

reporter (like an azide), and second, a probe molecule containing a complementary reactive

group is introduced, leading to a specific covalent ligation.

H-L-Tyr(2-azidoethyl)-OH: A Bioorthogonal Probe
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H-L-Tyr(2-azidoethyl)-OH, with the molecular formula C₁₁H₁₄N₄O₃ and a molecular weight of

250.25 g/mol , is a synthetic derivative of the amino acid L-tyrosine.[1] It is engineered to serve

as a bioorthogonal chemical reporter. The key feature of this molecule is the 2-azidoethyl group

attached to the phenolic side chain. This modification allows H-L-Tyr(2-azidoethyl)-OH to be

incorporated into the polypeptide chain of a protein during synthesis via genetic code

expansion. Once incorporated, the azide group serves as a chemical handle for highly specific

covalent modification through "click chemistry" reactions.

Core Bioorthogonal Reactions
The azide group of H-L-Tyr(2-azidoethyl)-OH is primarily exploited through two powerful and

widely used bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction is a highly efficient and reliable method for forming a stable triazole

linkage between an azide and a terminal alkyne. This reaction exhibits exceptionally high yields

and specificity, with the copper(I) catalyst dramatically accelerating the reaction rate (by a

factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction) and ensuring the exclusive

formation of the 1,4-disubstituted triazole regioisomer. While extremely powerful for in vitro

applications, the use of CuAAC in living cells is limited by the cytotoxicity of the copper catalyst,

which can damage biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition

was developed. This reaction obviates the need for a metal catalyst by using a strained

cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2] The high

ring strain of the cyclooctyne provides the necessary activation energy to drive the [3+2]

cycloaddition with an azide, proceeding rapidly and with high specificity at physiological

temperatures. The biocompatibility of SPAAC has made it the premier choice for labeling

proteins and other biomolecules in living cells and whole organisms.
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Figure 1. Comparison of CuAAC and SPAAC bioorthogonal reaction pathways.

Quantitative Data
The kinetics of bioorthogonal reactions are critical for planning experiments. While specific

kinetic data for H-L-Tyr(2-azidoethyl)-OH is not readily available in the literature,

representative second-order rate constants for the highly analogous SPAAC reaction between

model azides and sulfo-DBCO provide a valuable reference. The data below illustrates how

factors such as pH, temperature, and buffer composition can influence reaction rates.
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Reactants Buffer pH
Temperature
(°C)

Second-Order
Rate Constant
(k₂, M⁻¹s⁻¹)

Sulfo-DBCO + 3-

azido-L-alanine
PBS 7.0 25 0.32

Sulfo-DBCO + 3-

azido-L-alanine
HEPES 7.0 25 0.55

Sulfo-DBCO + 3-

azido-L-alanine
DMEM 7.4 37 0.59

Sulfo-DBCO + 1-

azido-1-deoxy-β-

D-

glucopyranoside

PBS 7.0 25 0.85

Sulfo-DBCO + 1-

azido-1-deoxy-β-

D-

glucopyranoside

HEPES 7.0 25 1.22

Sulfo-DBCO + 1-

azido-1-deoxy-β-

D-

glucopyranoside

DMEM 7.4 37 0.97

Data derived

from studies on

model azides

and sulfo-DBCO,

which are

expected to have

similar reactivity

to H-L-Tyr(2-

azidoethyl)-OH in

a protein context.

Source: Knight,

A.S. et al., Org.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biomol. Chem.,

2025.

Experimental Protocols
Protocol 1: Generalized Synthesis of H-L-Tyr(2-
azidoethyl)-OH
While the specific, detailed protocol from primary literature is not publicly available, a general

and chemically sound approach for the synthesis involves a multi-step process. This plausible

route is based on standard protection-alkylation-deprotection strategies for amino acids.

Protection of L-Tyrosine:

Protect the amine group of L-Tyrosine with a suitable protecting group, such as Boc (di-

tert-butyl dicarbonate) or Cbz (benzyl chloroformate), under basic conditions.

Protect the carboxylic acid group, typically by esterification (e.g., methyl or ethyl ester), to

prevent side reactions.

Alkylation of the Phenolic Hydroxyl Group:

Dissolve the fully protected L-Tyrosine in a suitable polar aprotic solvent (e.g., DMF or

acetonitrile).

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic

hydroxyl group.

Add a 2-azidoethylating agent, such as 2-azidoethyl tosylate or 2-bromoethyl azide, to the

reaction mixture.

Allow the reaction to proceed at room temperature or with gentle heating until completion,

monitored by TLC.

Purification:

Perform an aqueous workup to remove inorganic salts.
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Purify the resulting protected O-(2-azidoethyl)-L-tyrosine derivative by flash column

chromatography on silica gel.

Deprotection:

Remove the protecting groups. For example, a Boc group and a methyl ester can be

removed sequentially, often using trifluoroacetic acid (TFA) for the Boc group followed by

saponification (e.g., with LiOH) for the ester.

Purify the final product, H-L-Tyr(2-azidoethyl)-OH, by recrystallization or chromatography.

Protocol 2: Site-Specific Incorporation into Proteins via
Genetic Code Expansion
This protocol outlines the general method for incorporating H-L-Tyr(2-azidoethyl)-OH into a

target protein at a specific site in E. coli.

System Components:

An expression plasmid for the target protein, engineered to contain an amber stop codon

(TAG) at the desired site of incorporation.

A separate plasmid (e.g., pEVOL) carrying the genes for an orthogonal aminoacyl-tRNA

synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The aaRS must be

evolved or selected to specifically recognize and charge the tRNA with H-L-Tyr(2-
azidoethyl)-OH.

Cell Transformation and Growth:

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid

and the pEVOL plasmid.

Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight

at 37°C.

Protein Expression:

Inoculate a starter culture with a single colony and grow overnight.
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Use the starter culture to inoculate a larger volume of expression medium containing the

appropriate antibiotics.

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

Add H-L-Tyr(2-azidoethyl)-OH to the culture to a final concentration of 1-2 mM.

Induce the expression of the orthogonal aaRS/tRNA pair by adding the appropriate

inducer (e.g., L-arabinose for the pEVOL plasmid).

Shortly after (15-30 minutes), induce expression of the target protein by adding IPTG.

Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-18 hours.

Harvest and Purification:

Harvest the cells by centrifugation.

Lyse the cells (e.g., by sonication) and purify the target protein using standard methods

(e.g., affinity chromatography if the protein is tagged).

1. Add H-L-Tyr(2-azidoethyl)-OH
to cell culture medium

3. Synthetase charges
tRNA with UAA

2. Express Orthogonal
Synthetase/tRNA Pair

6. Charged suppressor tRNA
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Figure 2. Logical workflow for genetic incorporation of an unnatural amino acid (UAA).

Protocol 3: SPAAC Labeling of a Purified Protein
This protocol is adapted from a procedure used for labeling superfolder Green Fluorescent

Protein (sfGFP) containing a similar azido-amino acid.

Reagent Preparation:

Prepare a stock solution of the purified protein containing H-L-Tyr(2-azidoethyl)-OH at a

concentration of 100 µM in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

Prepare a stock solution of a DBCO-conjugated probe (e.g., DBCO-fluorophore) at a

concentration of 20 mM in DMSO.

Reaction Setup:

In a microcentrifuge tube, combine the protein solution and the DBCO-probe solution. A

typical final reaction mixture might contain 100 µM protein and 300 µM DBCO-probe (a 3-

fold molar excess of the probe).

Ensure the final concentration of DMSO is low (e.g., ≤5% v/v) to avoid protein

denaturation. Adjust the final volume with buffer.

Incubation:

Incubate the reaction mixture for 15-18 hours at 37°C. Gentle agitation (e.g., using a mini

lab roller) can improve reaction efficiency.

Removal of Excess Probe:

After incubation, remove the unreacted DBCO-probe. This can be achieved using a

desalting column (e.g., a PD-10 column) or through dialysis against the storage buffer.

Analysis:

Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence

scanning (if a fluorescent probe was used) and/or mass spectrometry, which will show a
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mass shift corresponding to the addition of the DBCO-probe.
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Figure 3. Experimental workflow for SPAAC labeling of a purified protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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